molecular formula C18H20N2O5 B2543918 3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034524-16-6

3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2543918
CAS RN: 2034524-16-6
M. Wt: 344.367
InChI Key: YJYOEYGMTPMTDM-UHFFFAOYSA-N
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Description

The compound "3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" is a chemically complex molecule that appears to be related to the oxazolidin-2,4-dione family. This family of compounds has been the subject of various studies due to their potential as precursors in the synthesis of pharmacologically relevant molecules, such as alpha-hydroxyhydroxamic acids and azetidine derivatives, which are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related oxazolidin-2,4-dione derivatives has been reported through novel methodologies. For instance, O-Protected 3-hydroxy-oxazolidin-2,4-diones have been prepared using a one-pot reaction involving cyanohydrins, 1,1'-carbonyldiimidazole, and O-protected hydroxylamines, followed by acidic hydrolysis . Additionally, a [3 + 2] cycloaddition reaction has been developed to form oxazolidin-4-ones from azaoxyallyl cations and aldehydes, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazolidin-2,4-diones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to produce various derivatives with potential biological activity. The compound of interest likely contains a cyclopropane ring and an azetidine moiety, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxazolidin-2,4-diones can undergo various chemical reactions. For example, decarbonylation of O-protected 3-hydroxyoxazolidin-2,4-diones can yield alpha-hydroxyhydroxamic acids . Reactions with alkali metal halides and lithium hydroxide can lead to ring opening and the formation of aziridinyl alcohols . These reactions demonstrate the reactivity of the oxazolidin-2,4-dione core and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2,4-dione derivatives are influenced by their substituents. For example, the presence of an O-protected group can affect the solubility and stability of the compound . The introduction of a 2-methoxyphenyl group, as in the compound of interest, could also impact its physical properties, such as melting point and boiling point, as well as its chemical reactivity. The azetidine ring is known to impart rigidity to the molecule, which can be crucial for the interaction with biological targets .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Conventional and Microwave-assisted Synthesis

One study discusses the preparation of substituted 3-amino-oxazolidin-2,4-diones through reactions involving cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines, followed by acidic hydrolysis. This research highlights both conventional and microwave-assisted synthesis methods for generating N',N'-disubstituted alpha-hydroxyhydrazides, showcasing the versatility of oxazolidinones in chemical synthesis (Kurz & Widyan, 2005).

Novel Agricultural Applications

Development of Agricultural Fungicides

Famoxadone, an oxazolidinone fungicide, demonstrates excellent control over plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. This substance belongs to a new class of oxazolidinone fungicides, underlining the agricultural significance of compounds within this chemical family (Sternberg et al., 2001).

Antimicrobial Research

Potential Antimicrobial Agents

Research on oxazolidinone derivatives, either mononuclear or condensed with other heterocycles, has established these compounds' importance in medicinal chemistry. A study describes the synthesis of several oxazolidinone derivatives with testing against bacterial strains such as S. aureus and E. coli, as well as fungal strains like A. niger and C. albicans. This showcases the antimicrobial potential of oxazolidinone compounds (Devi et al., 2013).

Advanced Material Synthesis

Cyclization Reactions for Novel Materials

Cyclization of cyanamides with various substrates including methyl anthranilates and 2-aminophenyl ketones leads to the production of derivatives like 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline. This research points towards the role of oxazolidinone derivatives in the synthesis of materials with potential applications in various fields (Shikhaliev et al., 2008).

properties

IUPAC Name

3-[[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-14-5-3-2-4-13(14)18(6-7-18)16(22)19-8-12(9-19)10-20-15(21)11-25-17(20)23/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYOEYGMTPMTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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